molecular formula C12H19BO3 B2995220 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclopentene-1-one CAS No. 497959-43-0

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclopentene-1-one

Cat. No. B2995220
CAS RN: 497959-43-0
M. Wt: 222.09
InChI Key: XMYCQNIQHWDRTP-UHFFFAOYSA-N
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Description

The compound is an organic intermediate with borate groups . It’s similar to Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions .


Molecular Structure Analysis

The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

Similar compounds have a solid physical state at 20°C . The refractive index is 1.396 (lit.) and the density is 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in gamma-ray initiated reactions, particularly in the addition of silicon hydrides to alkenes, demonstrating its reactivity under specific conditions (El-Abbady & Anderson, 1958).
  • It has been used in the preparation of phorone, a process that involves redox addition of carbon tetrachloride to isobutene, showcasing its utility in organic synthesis (Nakada, Yura, & Murayama, 1976).

Catalysis and Reaction Mechanisms

  • The compound plays a role in the palladium-catalyzed cycloisomerization of functionalized 1,6-dienes in the presence of silane. This highlights its importance in catalytic processes and mechanistic studies in organic chemistry (Kisanga & Widenhoefer, 2000).
  • It also participates in nucleophilic addition reactions, such as the double nucleophilic addition reaction of ketene silyl (Thio)acetals and allylborolanes (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).

Molecular Structure and Properties

  • The compound has been studied for its crystal structure and properties through density functional theory (DFT), providing insights into its molecular structure and physicochemical properties (Huang et al., 2021).

Polymer Science and Material Chemistry

properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-8-9(6-7-10(8)14)13-15-11(2,3)12(4,5)16-13/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCQNIQHWDRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclopentene-1-one

CAS RN

497959-43-0
Record name 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-one
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